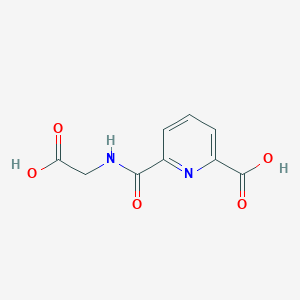
6-((Carboxymethyl)carbamoyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Carboxymethyl)carbamoyl)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a carboxymethyl carbamoyl group attached to the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((Carboxymethyl)carbamoyl)picolinic acid typically involves the reaction of picolinic acid with appropriate reagents to introduce the carboxymethyl carbamoyl group. One common method involves the use of squaric acid as a coformer in the cocrystallization process . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions: 6-((Carboxymethyl)carbamoyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Substitution Reagents: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-((Carboxymethyl)carbamoyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including its interaction with metal ions and enzymes.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-((Carboxymethyl)carbamoyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects . This mechanism is particularly relevant in its antiviral activity, where it inhibits viral entry by disrupting membrane fusion events .
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: This compound has the carboxylic acid group at the 4-position.
Uniqueness: 6-((Carboxymethyl)carbamoyl)picolinic acid is unique due to the presence of the carboxymethyl carbamoyl group, which imparts distinct chemical and biological properties
Biological Activity
6-((Carboxymethyl)carbamoyl)picolinic acid is a derivative of picolinic acid that has garnered attention for its biological activities, particularly in the context of antibiotic resistance and enzyme inhibition. This compound is structurally related to dipicolinic acid and has shown potential as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in various bacterial strains.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a picolinic acid backbone with a carboxymethyl carbamoyl substituent, enhancing its solubility and potential interactions with biological targets.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity, particularly against strains harboring the NDM-1 gene, which encodes a metallo-β-lactamase. In a study, this compound was shown to reduce the minimum inhibitory concentration (MIC) of imipenem, a commonly used antibiotic, against clinical isolates of Escherichia coli and Klebsiella pneumoniae expressing NDM-1. The MIC values were significantly lowered when co-administered with this compound, suggesting its role as a potent β-lactamase inhibitor .
The mechanism through which this compound exerts its inhibitory effects involves the formation of a stable ternary complex with the metalloenzyme NDM-1. This interaction prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains. Spectroscopic studies (NMR, EPR) have demonstrated the binding affinity and specificity of this compound towards zinc ions at the active site of NDM-1 .
In Vitro Studies
In vitro assays have confirmed that this compound displays low toxicity to mammalian cell lines at therapeutic concentrations. However, at higher concentrations (4 mM), it induces morphological changes indicative of apoptosis in HEK293 cells . The following table summarizes key findings from various studies:
Properties
Molecular Formula |
C9H8N2O5 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
6-(carboxymethylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O5/c12-7(13)4-10-8(14)5-2-1-3-6(11-5)9(15)16/h1-3H,4H2,(H,10,14)(H,12,13)(H,15,16) |
InChI Key |
VOUHRQZDAJHWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















